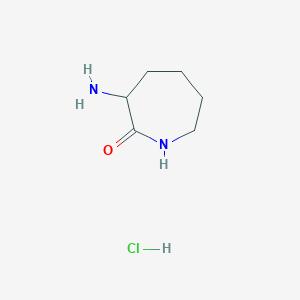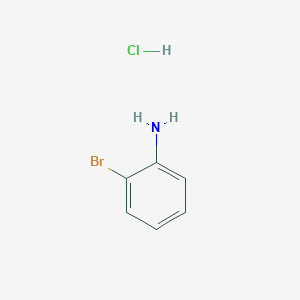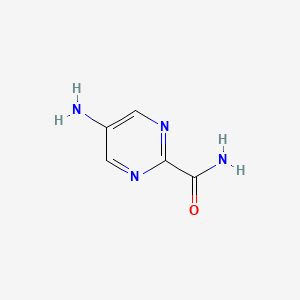
3-Aminoazepan-2-one hydrochloride
概要
説明
3-Aminoazepan-2-one hydrochloride is a chemical compound that is part of a broader class of compounds known as azepanes. These compounds are characterized by a seven-membered ring structure containing nitrogen. The specific compound is a hydrochloride salt, which suggests it is used in a protonated form, likely for increased solubility or stability in certain conditions.
Synthesis Analysis
The synthesis of related azepane derivatives has been explored in various studies. For instance, the synthesis of racemic 3-amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one, a compound with a similar structure to 3-aminoazepan-2-one, has been reported. The racemic mixture was resolved using a chiral crystallization reagent and a crystallization-induced catalyst, yielding optically pure products . Another study describes a versatile synthesis method for 2-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, which are structurally related to 3-aminoazepan-2-one. This method involves intramolecular amide bond formation from an intermediate amino acid .
Molecular Structure Analysis
The molecular structure of 3-aminoazepan-2-one hydrochloride would include a seven-membered lactam ring, which is a cyclic amide. The presence of the amino group on the ring adds to the compound's reactivity and potential for further chemical modifications. The hydrochloride salt form implies the presence of a chloride ion, which is associated with the protonated amine.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, providing insights into potential reactions for 3-aminoazepan-2-one hydrochloride. For example, the acylation of the amino group and its oxidation to azo and nitro groups have been examined in related compounds . Additionally, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as transformations of the 1,2,4-oxadiazole ring, have been scrutinized . These studies suggest that 3-aminoazepan-2-one hydrochloride could undergo similar reactions, such as acylation or nucleophilic substitution.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-aminoazepan-2-one hydrochloride are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties typical of azepanes and lactams. This includes moderate solubility in water due to the hydrochloride salt form, potential for hydrogen bonding due to the amide and amine functionalities, and a certain degree of chemical stability. The optical properties of related compounds have been characterized, with specific optical rotations provided for the resolved enantiomers .
科学的研究の応用
Synthesis and Pharmaceutical Properties
3-Aminoazepan-2-one hydrochloride is studied for its pharmacological properties, particularly its ability to bind to benzodiazepine and cholecystokinin receptors. These properties are explored in the synthesis of various derivatives, which show potential as anxiolytics, anticonvulsants, and treatments for obesity and anxiety disorders. Derivatives like devazepide and L-365,260 are in clinical testing stages for these purposes (Andronati et al., 2002).
Biocatalytic Route Development
Research has focused on developing an efficient and scalable biocatalytic route for synthesizing (3R)-3-aminoazepane, a compound closely related to 3-aminoazepan-2-one hydrochloride. This method provides a cost-effective, commercially viable synthesis process, avoiding expensive metal catalysts or chromatography, and achieving high purity and stereoselectivity (Yahui et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-aminoazepan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXJCGXAYXXXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481422 | |
| Record name | 3-Aminoazepan-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoazepan-2-one hydrochloride | |
CAS RN |
29426-64-0 | |
| Record name | 3-Aminoazepan-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminoazepan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

